2-[(Butylsulfanyl)methylidene]cyclododecan-1-one
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Overview
Description
2-[(Butylsulfanyl)methylidene]cyclododecan-1-one is an organic compound with the molecular formula C17H30OS It is a derivative of cyclododecanone, featuring a butylsulfanyl group attached to the cyclododecanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylsulfanyl)methylidene]cyclododecan-1-one typically involves the reaction of cyclododecanone with a butylsulfanyl reagent under specific conditions. One common method is the condensation reaction between cyclododecanone and butylthiol in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Butylsulfanyl)methylidene]cyclododecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted cyclododecanone derivatives.
Scientific Research Applications
2-[(Butylsulfanyl)methylidene]cyclododecan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Butylsulfanyl)methylidene]cyclododecan-1-one involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclododecanone: The parent compound without the butylsulfanyl group.
Cyclododecanone derivatives: Compounds with different substituents on the cyclododecanone ring.
Uniqueness
2-[(Butylsulfanyl)methylidene]cyclododecan-1-one is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other cyclododecanone derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
91572-93-9 |
---|---|
Molecular Formula |
C17H30OS |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-(butylsulfanylmethylidene)cyclododecan-1-one |
InChI |
InChI=1S/C17H30OS/c1-2-3-14-19-15-16-12-10-8-6-4-5-7-9-11-13-17(16)18/h15H,2-14H2,1H3 |
InChI Key |
UCUNVONRUCNDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC=C1CCCCCCCCCCC1=O |
Origin of Product |
United States |
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